Product packaging for 5-Methoxy-1,3-dimethyl-2-indolinone(Cat. No.:CAS No. 116707-99-4)

5-Methoxy-1,3-dimethyl-2-indolinone

Cat. No.: B039794
CAS No.: 116707-99-4
M. Wt: 191.23 g/mol
InChI Key: OEFXMHVYDQGQRW-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-2-indolinone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B039794 5-Methoxy-1,3-dimethyl-2-indolinone CAS No. 116707-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-dimethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFXMHVYDQGQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433113
Record name 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116707-99-4
Record name 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 5-Methoxy-1,3-dimethyl-2-indolinone (CAS Number: 123273-02-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific biological activities and detailed experimental protocols for 5-Methoxy-1,3-dimethyl-2-indolinone is limited. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis methodology based on established chemical principles, and a discussion of its potential biological relevance in the context of the broader class of substituted indolinones.

Introduction

This compound is a small molecule belonging to the indolinone class of heterocyclic compounds. The indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a methoxy group at the 5-position and methyl groups at the 1- and 3-positions suggests that this compound may possess unique physicochemical properties that could influence its biological activity. While specific research on this particular molecule is sparse, the known pharmacological activities of related indolinone derivatives, particularly as kinase inhibitors, provide a strong rationale for its investigation as a potential therapeutic agent.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note a discrepancy in the CAS number, with some suppliers listing it as 116707-99-4.[1] This guide pertains to the user-specified CAS number 123273-02-9.[2]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 123273-02-9[2]
Alternate CAS No. 116707-99-4[1]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [1]
Melting Point 84-86 °C[2]
Boiling Point 180-182 °C (at 15 Torr)[2]
Appearance Solid (form not specified)
InChI Key OEFXMHVYDQGQRW-UHFFFAOYSA-N[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 5-methoxy-3-methyl-2-indolinone.

Step 1: N-Methylation of 5-Methoxy-3-methyl-2-indolinone

  • Reaction Setup: To a solution of 5-methoxy-3-methyl-2-indolinone (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Methylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the methoxy and two methyl groups, as well as the aromatic and aliphatic protons of the indolinone core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the lactam ring and the C-O stretching of the methoxy group.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Below is a generalized workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis start 5-Methoxy-3-methyl-2-indolinone reaction N-Methylation (NaH, CH3I in DMF) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir hplc HPLC (Purity) product->hplc

Caption: A generalized workflow for the synthesis and characterization.

Potential Biological Activity and Mechanism of Action

While no specific biological data has been published for this compound, the indolinone scaffold is a well-established pharmacophore, particularly in the field of oncology. Many substituted indolinones function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival. Aberrant activation of RTKs is a common feature of many cancers. Substituted indolinones have been shown to be potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

The diagram below illustrates a generalized signaling pathway for receptor tyrosine kinases and the potential point of inhibition by an indolinone derivative.

G Generalized RTK Signaling and Potential Inhibition ligand Growth Factor (e.g., VEGF, PDGF) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization rtk->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation adp ADP autophosphorylation->adp downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) autophosphorylation->downstream atp ATP atp->autophosphorylation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor This compound inhibitor->autophosphorylation Inhibition

Caption: Generalized RTK signaling pathway and potential inhibition.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, a general experimental workflow is proposed below.

G Biological Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines kinase_assay Kinase Inhibition Assays (Biochemical or Cellular) cytotoxicity->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cell_cycle->apoptosis pharmacokinetics Pharmacokinetic Studies (ADME) apoptosis->pharmacokinetics efficacy Tumor Xenograft Models pharmacokinetics->efficacy toxicity Toxicity Studies efficacy->toxicity

References

The Biological Activity of Methoxy-Substituted Indolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolinone, a privileged scaffold in medicinal chemistry, has given rise to a multitude of biologically active molecules. The strategic incorporation of methoxy substituents onto this core structure has been a particularly fruitful avenue of research, leading to the discovery of potent and selective inhibitors of various protein kinases. These methoxy-substituted indolinones have demonstrated significant therapeutic potential, particularly in the realm of oncology, by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the biological activity of methoxy-substituted indolinones, with a focus on their mechanisms of action, quantitative inhibitory data, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting Key Signaling Hubs

The primary mechanism by which many methoxy-substituted indolinones exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1] This inhibition effectively blocks the downstream signaling cascades that are often dysregulated in diseases such as cancer.

A prominent class of targets for these compounds are the receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels. Key among these are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2] By simultaneously targeting these three pro-angiogenic pathways, certain methoxy-substituted indolinones, such as nintedanib (BIBF 1120), can effectively starve tumors of the blood supply necessary for their growth and metastasis.[2][3]

The position of the methoxy group on the indolinone ring can significantly influence the compound's activity and even its mechanism of cell death. For instance, shifting a methoxy group from the 5-position to the 6-position of an indolyl-pyridinyl-propenone scaffold has been shown to switch the primary biological activity from the induction of methuosis, a form of non-apoptotic cell death, to the disruption of microtubules, a mechanism employed by some of the most successful chemotherapeutic agents.

Furthermore, methoxy-substituted indolinones have been investigated for their inhibitory activity against other kinase families, including the Src family of kinases and Flt-3, highlighting their potential for broader therapeutic applications.[4]

Quantitative Data: Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative methoxy-substituted indolinones against various protein kinases. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of 6-Methoxycarbonyl-Substituted Indolinones against Angiokinases.[3]

CompoundVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)PDGFR-β IC50 (nM)
Nintedanib (BIBF 1120) 133765
BIBF 1000 346959
Compound 5 5382
Compound 6 4661
Compound 8 8544
Compound 9 9174
Compound 12 12183

Table 2: Inhibitory Activity of Various Methoxy-Substituted Indolinone Derivatives.

CompoundTarget KinaseIC50 (nM)Reference
5-Methoxy-indolinone derivativeVEGFR-2119.6[5]
Anilino-indole derivativeEGFR18[6]
Anilino-indole derivativeVEGFR-245[6]
Morpholino-indole derivativeEGFR7[6]
Morpholino-indole derivativeVEGFR-21200[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methoxy-substituted indolinones.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[1][7][8][9]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (methoxy-substituted indolinone) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well microplates (white, opaque)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 96-well plate, add the test compound solution, the substrate peptide, and the recombinant VEGFR-2 kinase.

  • Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Human cancer cell line (e.g., HUVEC, A549)

  • Complete cell culture medium

  • Test compound (methoxy-substituted indolinone)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a methoxy-substituted indolinone in a mouse xenograft model.[11][12]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human tumor cells (e.g., Calu-6, HT-29)

  • Matrigel (optional)

  • Test compound (e.g., nintedanib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with or without Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). The dosage of nintedanib is often around 50 mg/kg per day.[11]

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

Visualizations

VEGF Signaling Pathway and Inhibition by Methoxy-Substituted Indolinones

The following diagram illustrates the simplified VEGF signaling pathway and the point of inhibition by methoxy-substituted indolinones.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indolinone Methoxy-Substituted Indolinone Indolinone->VEGFR2 Inhibits (ATP competitive)

Caption: VEGF signaling pathway and its inhibition.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro evaluation of a methoxy-substituted indolinone.

In_Vitro_Workflow Start Synthesized Methoxy-Substituted Indolinone Compound Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., VEGFR, PDGFR, FGFR) Start->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT on Cancer Cell Lines) Start->Cell_Assay IC50_Kinase Determine Kinase IC50 Values Kinase_Assay->IC50_Kinase Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) IC50_Kinase->Mechanism_Study IC50_Cell Determine Cellular IC50 Values Cell_Assay->IC50_Cell IC50_Cell->Mechanism_Study Lead_Selection Lead Candidate Selection for In Vivo Studies Mechanism_Study->Lead_Selection

Caption: In vitro evaluation workflow.

Logical Relationship of Multi-Targeted Kinase Inhibition

This diagram illustrates the concept of a single methoxy-substituted indolinone derivative inhibiting multiple receptor tyrosine kinases involved in angiogenesis.

Multi_Target_Inhibition Indolinone Methoxy-Substituted Indolinone VEGFR VEGFR Indolinone->VEGFR PDGFR PDGFR Indolinone->PDGFR FGFR FGFR Indolinone->FGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis

Caption: Multi-targeted inhibition of angiogenesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-dimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-1,3-dimethyl-2-indolinone is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities. The most common and effective method for creating a diverse library of derivatives from this starting material is through a Knoevenagel or Claisen-Schmidt condensation reaction at the C3-methylene position. This reaction introduces a variety of substituents, leading to compounds with potential therapeutic applications, including as kinase inhibitors, antimicrobial agents, and ligands for neurological targets.[1][2][3]

These application notes provide a detailed protocol for the synthesis of 3-substituted derivatives of this compound, a summary of expected yields, and an overview of the biological relevance of this class of compounds.

Key Experiment: Knoevenagel Condensation for the Synthesis of 3-Arylidene-5-methoxy-1,3-dimethyl-2-indolinones

The primary method for derivatizing this compound is the base-catalyzed Knoevenagel condensation with various aromatic or heteroaromatic aldehydes. This reaction is relatively simple to perform and allows for the introduction of a wide range of chemical diversity at the 3-position of the indolinone core.

Experimental Workflow

G start Start reagents Combine this compound, aldehyde, and ethanol in a flask. start->reagents catalyst Add piperidine as a catalyst. reagents->catalyst reflux Heat the mixture to reflux for 4-8 hours. Monitor reaction progress by TLC. catalyst->reflux concentrate Cool to room temperature and concentrate under reduced pressure. reflux->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify characterize Characterize the final product by NMR, MS, and melting point. purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 3-arylidene-5-methoxy-1,3-dimethyl-2-indolinones.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-(hetero)arylideneindolin-2-ones.[4]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde, 3-phenoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Ethanol (absolute)

  • Piperidine

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a solution of the desired aldehyde (0.9 mmol) in absolute ethanol (9 mL) in a round-bottom flask, add this compound (115 mg, 0.6 mmol).

  • To this mixture, add piperidine (6 µL, 0.06 mmol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/EtOAc solvent system).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Concentrate the crude mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of hexane/EtOAc is often effective (e.g., starting from 90:10 and gradually increasing the polarity).

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 3-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.

Data Presentation: Representative Yields

The yields of the Knoevenagel condensation can vary depending on the specific aldehyde used. The following table summarizes typical yields for the reaction of various substituted indolin-2-ones with different aldehydes, which can be considered representative for the derivatization of this compound.

Starting Indolinone (Substituent)AldehydeProductYield (%)Reference
1-hydroxy-indolin-2-one3-phenoxybenzaldehyde1-hydroxy-3-(3-phenoxybenzylidene)indolin-2-one85[4]
6-chloro-indolin-2-one4-nitrobenzaldehyde6-chloro-3-(4-nitrobenzylidene)indolin-2-one45[4]
6-chloro-indolin-2-one4-(dimethylamino)benzaldehyde6-chloro-3-(4-(dimethylamino)benzylidene)indolin-2-one84[4]
Isatin3-aminobenzaldehyde3-(3-aminobenzylidene)indolin-2-one27-81[2]

Biological Significance and Signaling Pathways

Derivatives of 3-arylidene-indolin-2-ones are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. One such important target is the c-Src tyrosine kinase.[1][5] Inhibition of c-Src can disrupt downstream signaling cascades involved in cell proliferation, survival, and migration.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc STAT3 STAT3 cSrc->STAT3 Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K Derivative 3-Arylidene-indolin-2-one Derivative Derivative->cSrc Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the c-Src signaling pathway by 3-arylidene-indolin-2-one derivatives.

In addition to their anticancer potential, these derivatives have been investigated for a range of other biological activities. For instance, certain 3-benzylidene-indolin-2-ones have shown affinity for α-synuclein fibrils, suggesting their potential as imaging agents or therapeutic leads for neurodegenerative diseases like Parkinson's disease.[3] Furthermore, some derivatives exhibit promising antimicrobial and antifungal properties.[2][6] The diverse biological activities of these compounds underscore the importance of the 3-arylidene-indolin-2-one scaffold in drug discovery.

References

Application Notes and Protocols: 5-Methoxy-1,3-dimethyl-2-indolinone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide range of pharmacological activities.[1] These heterocyclic compounds have shown significant therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases. The versatility of the indolinone ring system allows for substitutions at various positions, which can significantly modulate the compound's biological effects, leading to the development of derivatives with tailored properties.

5-Methoxy-1,3-dimethyl-2-indolinone is a specific derivative that has garnered interest due to the established biological significance of its constituent parts. The methoxy group is a common feature in many biologically active molecules and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. The dimethyl substitution pattern further contributes to the molecule's unique three-dimensional structure and lipophilicity, which are critical factors in its potential bioactivity. While research on this specific molecule is emerging, the broader indolinone class provides a strong rationale for its investigation as a potential therapeutic agent.

These application notes provide an overview of the potential of this compound in drug discovery, based on the activities of structurally related compounds. Detailed protocols for the synthesis, in vitro, and in vivo evaluation of this and related indolinone derivatives are also presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This information is essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Number123273-02-9[2]
Molecular FormulaC11H13NO2[2]
Molar Mass191.226 g/mol [2]
Melting Point84-86 °C[2]
Boiling Point180-182 °C (at 15 Torr)[2]
Density1.124 g/cm³[2]

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of structurally similar indolinone derivatives, this compound holds promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Many indolinone derivatives exhibit potent anticancer properties through various mechanisms of action:

  • Kinase Inhibition: A significant number of indolinone-based compounds act as inhibitors of protein kinases, which are crucial targets in cancer therapy.[3] For instance, derivatives of pyrrole indolin-2-one are known to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, playing a role in anti-angiogenesis. The methoxy group at the C(5) position of the indolinone ring has been shown to influence the kinase inhibitory activity and selectivity.[3]

  • Tubulin Polymerization Inhibition: Certain indolinone compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mechanism is similar to that of established anticancer agents like podophyllotoxin.

  • Cell Cycle Arrest: Indolinone derivatives can induce cell cycle arrest, predominantly at the G2/M checkpoint, thereby inhibiting the proliferation of cancer cells.[5]

  • Induction of Apoptosis: By modulating various signaling pathways, indolinone compounds can trigger programmed cell death in cancer cells.[4]

The potential signaling pathway targeted by indolinone derivatives is illustrated in the following diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP PI3K PI3K RTK->PI3K Activation Indolinone This compound (or related derivative) Indolinone->RTK Inhibition ATP ATP ATP->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (Cell Proliferation, Survival, Angiogenesis) mTOR->Downstream

Figure 1: Potential mechanism of action of indolinone derivatives via RTK inhibition.

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of this compound and related compounds.

Synthesis of this compound

A general synthetic route for this compound can be adapted from established methods for indolinone synthesis. One plausible approach involves the following steps:

G A 1. Starting Material (e.g., 5-Methoxy-isatin) B 2. N-Methylation A->B C 3. Grignard Reaction (with Methylmagnesium bromide) B->C D 4. Reduction C->D E 5. Final Product (this compound) D->E

Figure 2: General synthetic workflow for this compound.

Protocol:

  • N-Methylation of 5-Methoxyisatin:

    • Dissolve 5-methoxyisatin in a suitable solvent such as DMF.

    • Add a base like potassium carbonate (K₂CO₃).

    • Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting N-methyl-5-methoxyisatin by column chromatography.

  • Grignard Reaction:

    • Dissolve N-methyl-5-methoxyisatin in an anhydrous ether solvent like THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography to obtain 3-hydroxy-5-methoxy-1,3-dimethylindolin-2-one.

  • Reduction:

    • The intermediate from the previous step can be reduced to the final product. A variety of reducing agents can be employed, and the choice will depend on the specific reaction conditions and desired yield.

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times will need to be optimized.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

G A 1. Seed Cells in 96-well plate B 2. Treat with compound (e.g., this compound) A->B C 3. Incubate B->C D 4. Add MTT reagent C->D E 5. Incubate D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of a compound against a specific protein kinase.[8][9]

G A 1. Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B 2. Add Compound (e.g., this compound) A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate C->D E 5. Stop Reaction D->E F 6. Detect Phosphorylation (e.g., ELISA, Radioactivity, Western Blot) E->F

Figure 4: General workflow for an in vitro kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a kinase assay buffer.

  • Compound Addition: Add various concentrations of this compound or a known kinase inhibitor (positive control) to the wells. Include a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or unlabeled, depending on the detection method).

  • Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or SDS-PAGE loading buffer).

  • Detection: Detect the level of substrate phosphorylation. This can be done through various methods, such as:

    • Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity.

    • ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10][11]

G A 1. Prepare Tubulin Solution (with GTP) B 2. Add Compound (e.g., this compound) A->B C 3. Incubate at 37°C B->C D 4. Monitor Polymerization (Absorbance at 340 nm) C->D

Figure 5: Workflow for a tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., PEM buffer containing GTP). Keep the solution on ice to prevent spontaneous polymerization.

  • Compound Addition: In a 96-well plate, add different concentrations of this compound, a known tubulin inhibitor (e.g., colchicine), and a vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to the wells.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The absorbance increase is proportional to the extent of tubulin polymerization.

In Vivo Xenograft Tumor Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo anticancer efficacy of a compound.[12][13][14]

G A 1. Implant Tumor Cells (subcutaneously in mice) B 2. Allow Tumors to Grow to a palpable size A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Compound (e.g., oral gavage, i.p. injection) C->D E 5. Monitor Tumor Growth and Body Weight D->E F 6. Euthanize Mice and Excise Tumors for Analysis E->F

Figure 6: Workflow for an in vivo xenograft tumor model study.

Protocol:

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related indolinone derivatives, this compound warrants further investigation, particularly in the field of oncology. The protocols provided herein offer a comprehensive framework for the synthesis and evaluation of its potential in a drug discovery and development setting. Future studies should focus on elucidating its specific molecular targets and mechanism of action, as well as its pharmacokinetic and toxicological profile.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through a multi-step process starting from commercially available materials. A common strategy involves the initial synthesis of a 5-methoxyoxindole core, followed by sequential methylation at the nitrogen (N-1) and carbon (C-3) positions. One possible route begins with the Knoevenagel condensation of 5-methoxyisatin with cyanoacetic acid, followed by reduction and subsequent alkylation steps.

Q2: What are the critical parameters to control during the N-methylation and C-methylation steps?

A2: For N-methylation, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are effective. The reaction temperature should be carefully controlled, often starting at 0°C and gradually warming to room temperature, to avoid side reactions. For the subsequent C-methylation at the C-3 position, similar base and solvent systems can be employed. The stoichiometry of the methylating agent (e.g., methyl iodide) is a critical parameter to prevent di-methylation or other side reactions.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts can include unreacted starting materials, mono-methylated intermediates (either at N-1 or C-3), and potentially O-methylated products under certain conditions. Over-methylation at the C-3 position, leading to a quaternary carbon, is also a possibility if the reaction conditions are not carefully controlled. Impurities from preceding steps, such as those from the reduction of the oxindole precursor, may also be carried over.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly effective. The exact ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of N-methylated Intermediate 1. Incomplete deprotonation of the oxindole nitrogen. 2. Inactive methylating agent. 3. Suboptimal reaction temperature.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use a fresh bottle of methyl iodide or an alternative methylating agent like dimethyl sulfate. 3. Optimize the temperature; try running the reaction at a slightly elevated temperature (e.g., 40-50°C) after the initial addition at 0°C.
Formation of Multiple Products in C-methylation Step 1. Over-methylation at the C-3 position. 2. Competing O-methylation. 3. Presence of residual base from the previous step.1. Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents). 2. Use a less reactive methylating agent or a different base-solvent combination. 3. Ensure complete work-up and purification of the N-methylated intermediate before proceeding.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring.1. Monitor the reaction by TLC and extend the reaction time. 2. Gradually increase the reaction temperature. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Purification 1. Co-elution of product with impurities. 2. Product is an oil and does not crystallize.1. Optimize the solvent system for column chromatography; try a different solvent combination or a shallower gradient. 2. If the product is an oil, consider converting it to a crystalline salt for purification, if applicable, or use alternative purification techniques like preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of (5-Methoxy-2-oxoindolin-3-yl)acetonitrile (Intermediate)

This protocol is adapted from a general procedure for the synthesis of (2-oxoindolin-3-yl)acetonitriles.

  • Knoevenagel Condensation: A mixture of 5-methoxyisatin (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine is heated at 100°C for 2 hours.

  • Work-up: After cooling, acetic acid is added, and the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the crude (5-methoxy-2-oxoindolin-3-ylidene)acetonitrile.

  • Reduction: The crude product is dissolved in a mixture of ethyl acetate and 3N hydrochloric acid. Zinc dust (excess) is added, and the mixture is stirred vigorously for 30 minutes at room temperature.

  • Isolation: The organic phase is separated, washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give the (5-methoxy-2-oxoindolin-3-yl)acetonitrile intermediate.

Protocol 2: N- and C-Methylation

This is a general procedure that needs to be optimized for the specific substrate.

  • N-Methylation: To a solution of (5-methoxy-2-oxoindolin-3-yl)acetonitrile (1 equivalent) in anhydrous THF at 0°C, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 48 hours.

  • C-Methylation: The crude N-methylated intermediate is subjected to a second methylation step under similar conditions to introduce a methyl group at the C-3 position. Careful control of stoichiometry is crucial.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of N-Methylation of 5-Methoxy-2-oxindolinone

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)AcetoneReflux1245
2NaH (1.1)THF0 to RT2485
3NaH (1.1)DMF0 to RT2490
4Cs₂CO₃ (1.5)AcetonitrileRT1878

Table 2: Hypothetical Optimization of C-3 Methylation of 5-Methoxy-1-methyl-2-indolinone

EntryBase (equiv.)Methylating Agent (equiv.)Temperature (°C)Time (h)Product Yield (%)Byproduct Yield (%)
1NaH (1.1)CH₃I (1.1)0 to RT247510 (di-methylated)
2LDA (1.1)CH₃I (1.05)-78 to RT12825 (di-methylated)
3KHMDS (1.1)CH₃I (1.1)-78 to 018788 (di-methylated)
4NaH (1.1)(CH₃)₂SO₄ (1.1)0 to RT207015 (O-methylated)

Visualizations

Synthesis_Workflow cluster_0 Step 1: Oxindole Core Synthesis cluster_1 Step 2: Methylation cluster_2 Purification A 5-Methoxyisatin B (5-Methoxy-2-oxoindolin-3-ylidene)acetonitrile A->B Knoevenagel Condensation C (5-Methoxy-2-oxoindolin-3-yl)acetonitrile B->C Reduction D 5-Methoxy-1-methyl-2-oxoindolin-3-yl)acetonitrile C->D N-Methylation E This compound D->E C-Methylation & Decyanation F Crude Product E->F G Pure Product F->G Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Impure Impure Starting Material? Start->Impure Conditions Suboptimal Reaction Conditions? Start->Conditions Purification Purification Issues? Start->Purification CheckPurity Check Purity of Starting Materials Impure->CheckPurity Yes OptimizeBase Optimize Base/Solvent Conditions->OptimizeBase Yes OptimizeTemp Optimize Temperature/Time Conditions->OptimizeTemp Yes OptimizeChromo Optimize Chromatography Purification->OptimizeChromo Yes Recrystallize Attempt Recrystallization Purification->Recrystallize Yes

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of 5-Methoxy-1,3-dimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methoxy-1,3-dimethyl-2-indolinone.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Crystallization Issues

Crystallization is a primary method for purifying this compound. However, various issues can hinder the process.

Problem: The compound oils out instead of crystallizing.

  • Possible Causes:

    • The solvent system is too nonpolar for the compound at the temperature of crystallization.

    • The presence of impurities is depressing the melting point and interfering with lattice formation.

    • The cooling rate is too rapid.

  • Solutions:

    • Solvent System Modification: Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane or heptane solution) to increase the overall polarity.

    • Gradual Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator, followed by a freezer. Avoid shocking the solution with a rapid temperature drop.

    • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

    • Pre-purification: If significant impurities are suspected, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.

Problem: No crystals form, even after extended cooling.

  • Possible Causes:

    • The solution is not sufficiently concentrated.

    • The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • Solutions:

    • Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.

    • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution until it becomes slightly turbid. Then, warm the solution until it is clear again and allow it to cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptane when using a more polar solvent like ethyl acetate or dichloromethane.

Problem: The recovered crystals are discolored or show low purity by analysis (TLC, HPLC).

  • Possible Causes:

    • Colored impurities are co-crystallizing with the product.

    • The cooling was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Decolorizing Carbon: Add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of the desired product.

    • Recrystallization: Perform a second recrystallization, ensuring slow cooling to promote the formation of purer crystals.

    • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

Column Chromatography Issues

Column chromatography is a powerful technique for separating this compound from closely related impurities.

Problem: The compound does not move from the origin on the TLC plate or the column.

  • Possible Cause:

    • The eluent system is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A starting point for this compound could be a 20-30% ethyl acetate in hexane mixture.

Problem: The compound runs with the solvent front.

  • Possible Cause:

    • The eluent system is too polar.

  • Solution:

    • Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in a hexane/ethyl acetate system.

Problem: Poor separation of the desired compound from impurities (streaking or overlapping bands).

  • Possible Causes:

    • The column is overloaded with the crude sample.

    • The sample was not loaded onto the column in a concentrated band.

    • The chosen eluent system has insufficient resolving power.

    • The compound may be degrading on the silica gel.

  • Solutions:

    • Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column. Alternatively, "dry loading" can be employed by pre-adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

    • Solvent System Optimization: Experiment with different solvent systems in TLC to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4 and good separation from impurities).

    • Check for Degradation: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is suspected, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities can arise from:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Side Reactions: Byproducts from the synthetic steps. For instance, if a Fischer indole synthesis is employed to create the indolinone core, regioisomers or products from incomplete cyclization can be present.

  • Degradation Products: The indolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opened products.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: Based on its structure (a moderately polar aromatic compound), a good starting point for recrystallization would be a mixed solvent system. A common approach is to dissolve the compound in a minimal amount of a moderately polar solvent in which it is soluble (e.g., ethyl acetate, dichloromethane, or acetone) at an elevated temperature, and then slowly add a nonpolar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly.

Q3: What is a recommended solvent system for column chromatography of this compound?

A3: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate to elute the compound. The optimal solvent system should be determined by preliminary TLC analysis.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method. Collect fractions and spot a small amount of each onto a TLC plate. Develop the plate in the same solvent system used for the column and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.

Q5: My purified this compound is a solid. What is its expected melting point?

A5: The reported melting point for this compound is in the range of 84-86 °C. A sharp melting point within this range is a good indicator of purity.

Section 3: Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC that gives the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common system is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel and add the resulting powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
Melting Point84-86 °C
Boiling Point180-182 °C (at 15 Torr)
AppearanceOff-white to pale yellow solid

Table 2: Suggested Solvent Systems for Purification

Purification MethodRecommended Solvents/Solvent SystemsNotes
Recrystallization Ethyl Acetate / HexanesDissolve in hot ethyl acetate, add hexanes until cloudy, reheat to clarify, then cool slowly.
TolueneCan be effective for single-solvent recrystallization.
Isopropanol / WaterSimilar principle to ethyl acetate/hexanes.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / Methanol (Gradient)For more polar impurities, a small amount of methanol can be added to dichloromethane.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis synthesis Crude Product (this compound + Impurities) dissolve Dissolve in Hot Solvent synthesis->dissolve load Load on Silica Gel synthesis->load cool Slow Cooling dissolve->cool Induce Crystallization filter Filter and Wash cool->filter Isolate Crystals analysis Pure this compound filter->analysis elute Elute with Solvent Gradient load->elute Separate Components collect Collect Fractions elute->collect Isolate Bands collect->analysis

Caption: Purification workflow for this compound.

troubleshooting_crystallization start Crystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Adjust Solvent Polarity Slow Cooling Add Seed Crystal oiling_out->solution1 Yes impure_crystals Impure Crystals? no_crystals->impure_crystals No solution2 Concentrate Solution Add Anti-solvent no_crystals->solution2 Yes success Pure Crystals impure_crystals->success No solution3 Recrystallize Use Activated Carbon Wash Crystals impure_crystals->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for crystallization issues.

Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Methoxy-1,3-dimethyl-2-indolinone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a plausible two-step synthetic route involving N-methylation followed by C3-methylation.

Synthetic Pathway Overview:

A common and effective strategy for the synthesis of this compound involves a two-step process starting from 5-methoxy-2-indolinone:

  • Step 1: N-methylation of 5-methoxy-2-indolinone to form 1-methyl-5-methoxy-2-indolinone.

  • Step 2: C3-methylation of 1-methyl-5-methoxy-2-indolinone to yield the final product, this compound.

Troubleshooting Common Problems:

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low or No Conversion to 1-methyl-5-methoxy-2-indolinone 1. Inefficient deprotonation of the indole nitrogen: The base used may be too weak or not sufficiently dried. 2. Inactive methylating agent: The methyl iodide or dimethyl carbonate may have degraded. 3. Low reaction temperature: The temperature may be insufficient to drive the reaction to completion.1. Use a strong base like sodium hydride (NaH) and ensure it is fresh and handled under anhydrous conditions. Ensure all glassware is thoroughly dried. 2. Use a fresh bottle of the methylating agent. 3. While the reaction can often proceed at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate and yield.
Step 1: Formation of Side Products (e.g., O-methylation) 1. Use of a less selective base: Some bases can promote O-alkylation. 2. Reaction conditions favoring O-alkylation: Solvent and temperature can influence the selectivity.1. Sodium hydride is generally selective for N-alkylation in aprotic solvents like THF or DMF. 2. Perform the reaction in an aprotic polar solvent.
Step 2: Low or No Conversion to this compound 1. Difficulty in forming the enolate at C3: The base may not be strong enough to deprotonate the C3 position. 2. Steric hindrance: The methyl group at the N1 position might sterically hinder the approach of the methylating agent.1. Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete enolate formation. 2. This is a known challenge. Using a less hindered strong base and ensuring complete enolate formation before adding the methylating agent can help.
Step 2: Formation of Dialkylated Product at C3 or Other Side Reactions 1. Excess of methylating agent or base. 2. Reaction temperature is too high. 1. Use a stoichiometric amount of the methylating agent relative to the enolate. Add the methylating agent slowly and at a low temperature. 2. Maintain a low temperature (e.g., -78 °C) during the addition of the base and methylating agent to control the reaction.
General: Difficulty in Product Purification 1. Presence of unreacted starting materials and side products. 2. Similar polarities of the desired product and impurities. 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion. 2. Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for this compound?

A1: A reliable method is a two-step synthesis starting from 5-methoxy-2-indolinone. The first step is the N-methylation of the indole nitrogen, followed by the C3-methylation of the resulting intermediate.

Q2: Which base is best for the N-methylation step?

A2: Sodium hydride (NaH) is a commonly used and effective base for the N-methylation of indoles and oxindoles. It is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen atom.

Q3: How can I avoid the formation of the O-methylated side product?

A3: O-methylation can be minimized by using a strong, non-nucleophilic base like NaH in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These conditions favor N-alkylation.

Q4: What are the challenges in the C3-methylation step?

A4: The main challenges are achieving complete deprotonation at the C3 position to form the enolate and avoiding dialkylation. Using a strong, sterically hindered base like LDA at low temperatures can help address these issues.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q6: What is a suitable solvent system for the purification of this compound by column chromatography?

A6: A mixture of hexane and ethyl acetate is a good starting point for the eluent system. The optimal ratio will depend on the specific impurities present, but a gradient from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity can provide good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methylation of 5-Methoxy-2-indolinone

Base Methylating Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Sodium Hydride (NaH)Methyl Iodide (MeI)THF / DMF0 to RT85-95Highly effective, requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)Methyl Iodide (MeI)Acetone / DMFReflux70-85Milder conditions, may require longer reaction times.
Sodium Hydroxide (NaOH)Dimethyl Sulfate (DMS)Dichloromethane / Water (Phase Transfer)RT60-75Phase transfer catalysis can be effective but may lead to side products.

Table 2: Comparison of Reaction Conditions for C3-Methylation of 1-methyl-5-methoxy-2-indolinone

Base Methylating Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Lithium Diisopropylamide (LDA)Methyl Iodide (MeI)THF-78 to RT70-85Strong, sterically hindered base, good for selective mono-alkylation.
Sodium Bis(trimethylsilyl)amide (NaHMDS)Methyl Iodide (MeI)THF-78 to RT65-80Similar to LDA, effective for enolate formation.
Potassium tert-butoxide (KOtBu)Methyl Iodide (MeI)t-Butanol / THFRT to Reflux50-70Less selective, may lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-methoxy-2-indolinone (N-methylation)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-methoxy-2-indolinone (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Synthesis of this compound (C3-methylation)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-methyl-5-methoxy-2-indolinone (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath) and add freshly prepared LDA (1.1 eq in THF) dropwise.

  • Stirring: Stir the mixture at -78 °C for 1 hour.

  • Methylation: Add methyl iodide (1.2 eq) dropwise at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain this compound.[1] The product can be characterized by its melting point of 84-86 °C and boiling point of 180-182 °C at 15 Torr.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C3-Methylation A 5-methoxy-2-indolinone B Deprotonation with NaH in THF/DMF at 0°C A->B 1.0 eq C Addition of Methyl Iodide B->C 1.1 eq NaH D Reaction at RT C->D 1.2 eq MeI E 1-methyl-5-methoxy-2-indolinone D->E F 1-methyl-5-methoxy-2-indolinone G Enolate formation with LDA in THF at -78°C F->G 1.0 eq H Addition of Methyl Iodide G->H 1.1 eq LDA I Reaction from -78°C to RT H->I 1.2 eq MeI J This compound I->J

Caption: Stepwise synthesis workflow for this compound.

Troubleshooting_Logic cluster_N_methylation N-Methylation Issues cluster_C3_methylation C3-Methylation Issues Start Low Yield in Synthesis N_Start Low N-Methylation Yield Start->N_Start C3_Start Low C3-Methylation Yield Start->C3_Start N_Cause1 Incomplete Deprotonation N_Start->N_Cause1 N_Cause2 Inactive Reagents N_Start->N_Cause2 N_Cause3 Side Reactions (O-Methylation) N_Start->N_Cause3 N_Solution1 Use fresh, strong base (NaH). Ensure anhydrous conditions. N_Cause1->N_Solution1 N_Solution2 Use fresh methylating agent. N_Cause2->N_Solution2 N_Solution3 Use aprotic solvent (THF/DMF). N_Cause3->N_Solution3 C3_Cause1 Incomplete Enolate Formation C3_Start->C3_Cause1 C3_Cause2 Dialkylation C3_Start->C3_Cause2 C3_Cause3 Low Reactivity C3_Start->C3_Cause3 C3_Solution1 Use strong, hindered base (LDA). Low temperature (-78°C). C3_Cause1->C3_Solution1 C3_Solution2 Stoichiometric methylating agent. Slow, low-temp addition. C3_Cause2->C3_Solution2 C3_Solution3 Ensure complete enolate formation before adding MeI. C3_Cause3->C3_Solution3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Stability issues of 5-Methoxy-1,3-dimethyl-2-indolinone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methoxy-1,3-dimethyl-2-indolinone in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored as a solid in a tightly sealed container in a dry and cool place, protected from light. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble and what are the implications for stability?

A2: Indolinone derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Their aqueous solubility is typically low.[1] When preparing stock solutions, it is advisable to use anhydrous organic solvents. The presence of water can facilitate hydrolytic degradation, especially under non-neutral pH conditions.

Q3: What are the expected degradation pathways for this compound?

A3: The indolinone scaffold can be susceptible to degradation under various conditions. The primary degradation pathways for indole-related compounds often involve oxidation and hydrolysis. Under oxidative stress, hydroxylation of the aromatic ring can occur.[2][3] The lactam bond in the indolinone ring is also susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to ring opening. The methoxy group may also be subject to cleavage under harsh acidic conditions.

Q4: How do pH and temperature affect the stability of this compound in solution?

A4: The stability of indolinone derivatives is often pH-dependent. Solutions are generally most stable at a neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring. Increased temperature will accelerate the rate of degradation. For sensitive experiments, it is recommended to maintain solutions at a low temperature and neutral pH whenever possible.

Q5: Is this compound sensitive to light?

A5: Many indole-containing compounds exhibit photosensitivity. It is good practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to the formation of various byproducts that may interfere with experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results over time.

Possible Cause: Degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments.

  • Proper Storage: Ensure that stock solutions are stored correctly (see FAQ A1). Aliquoting the stock solution upon preparation can minimize contamination and degradation from repeated handling.

  • Check for Precipitates: Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm and vortex the solution to redissolve the compound. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared.

  • Perform a Stability Check: If you continue to experience issues, you can perform a simple stability check by analyzing your solution at different time points using HPLC to look for the appearance of degradation peaks.

Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Solution Preparation and Storage: Re-evaluate your solvent choice, pH, storage temperature, and light exposure to identify potential causes of degradation.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, light) to accelerate degradation and identify the resulting products by analytical techniques like LC-MS.

  • Use a Co-solvent: If working with aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use to minimize the time the compound spends in an aqueous environment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable solutions of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • Weigh out the desired amount of the compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C or below.

  • For working solutions, thaw a single aliquot and dilute it to the final concentration in the appropriate experimental buffer immediately before use.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the stability of this compound in a specific solvent or buffer over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate buffer components

  • Solution of this compound to be tested

Procedure:

  • Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest.

  • Divide the solution into several amber vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the vials under the desired experimental conditions (e.g., room temperature, 37°C).

  • At each time point, inject an aliquot of the solution into the HPLC system.

  • Use a suitable mobile phase gradient to separate the parent compound from any potential degradation products. A common starting point for indole-containing compounds could be a gradient of water (with 0.1% formic acid) and acetonitrile.[4]

  • Monitor the chromatogram at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Quantitative Data Summary

The following table summarizes typical conditions used for stability testing of indolinone derivatives. Specific data for this compound is not available in the literature, so these serve as a general guideline.

Stress ConditionReagent/ConditionTypical DurationAnalytical MethodExpected Outcome
Acidic Hydrolysis 0.1 M HCl2 - 24 hoursHPLC, TLCDegradation of parent compound, appearance of more polar peaks.
Alkaline Hydrolysis 0.1 M NaOH1 - 12 hoursHPLC, TLCDegradation of parent compound, appearance of new peaks.
Oxidative Degradation 3-30% H₂O₂2 - 24 hoursHPLC, TLCFormation of N-oxides or hydroxylated species.
Thermal Degradation 60 - 80°C24 - 72 hoursHPLC, TLCIncreased rate of degradation.
Photostability UV light (e.g., 254 nm) or visible light1 - 24 hoursHPLC, TLCFormation of photodegradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Assessment prep_solid Solid Compound prep_stock Prepare Stock Solution prep_solid->prep_stock prep_solvent Anhydrous Solvent (e.g., DMSO) prep_solvent->prep_stock prep_aliquot Aliquot & Store at -20°C prep_stock->prep_aliquot exp_thaw Thaw Aliquot prep_aliquot->exp_thaw exp_dilute Dilute to Working Concentration exp_thaw->exp_dilute exp_run Perform Experiment exp_dilute->exp_run stab_sample Sample at Time Points exp_dilute->stab_sample stab_hplc HPLC Analysis stab_sample->stab_hplc stab_data Analyze Data for Degradation stab_hplc->stab_data logical_troubleshooting start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage check_prep Review Solution Preparation (Solvent, pH) start->check_prep storage_ok Storage OK? check_storage->storage_ok prep_ok Preparation OK? check_prep->prep_ok storage_ok->prep_ok Yes remedy_storage Correct Storage: - Aliquot - Store at -20°C - Protect from light storage_ok->remedy_storage No remedy_prep Prepare Fresh Solution: - Use anhydrous solvent - Buffer to neutral pH prep_ok->remedy_prep No perform_stability Perform Stability Study (e.g., HPLC time course) prep_ok->perform_stability Yes remedy_storage->perform_stability remedy_prep->perform_stability

References

Technical Support Center: Crystallization of 5-Methoxy-1,3-dimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-Methoxy-1,3-dimethyl-2-indolinone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties of the compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C11H13NO2[1]
Molar Mass 191.226 g/mol [1]
Melting Point 84-86 °C[1]
Boiling Point 180-182 °C (at 15 Torr)[1]
Appearance Expected to be a solid at room temperature

Q2: What is a good starting point for selecting a crystallization solvent?

A general rule of thumb is that "like dissolves like".[2] Solvents that share functional groups with the compound of interest are often good solubilizers.[3] For this compound, which contains an ether, an amide (within the lactam ring), and an aromatic system, suitable solvents would have moderate polarity. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.

Commonly used solvents for the recrystallization of indolinone derivatives and other organic compounds include ethanol, ethyl acetate, acetone, and mixtures involving hexanes or other anti-solvents.[3][4][5]

Q3: How can I perform a solvent screen to find the optimal solvent?

A systematic solvent screen is the most effective way to identify the best solvent or solvent system.

Recommended Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. Optimization of solvent volumes and cooling rates may be necessary.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)

  • Erlenmeyer flask

  • Condenser

  • Heat source (e.g., hot plate with oil bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Below is a workflow diagram and a Q&A guide to address common crystallization problems.

G cluster_start Initiate Crystallization cluster_outcome Observe Outcome cluster_success Successful Path cluster_troubleshoot Troubleshooting Path start Dissolve Crude Compound in Minimal Hot Solvent cool Slowly Cool Solution start->cool outcome Crystals Formed? cool->outcome success Isolate, Wash, and Dry Crystals outcome->success Yes oil Oiling Out Occurred? outcome->oil No end Pure Compound Obtained success->end no_xtal No Crystals or Oil? oil->no_xtal No reheat_add_solvent Reheat, Add More 'Good' Solvent oil->reheat_add_solvent Yes scratch_seed Scratch Flask / Add Seed Crystal no_xtal->scratch_seed Yes concentrate Reduce Solvent Volume no_xtal->concentrate No, solution is clear reheat_add_solvent->cool scratch_seed->cool concentrate->cool change_solvent Attempt a Different Solvent System concentrate->change_solvent

Caption: A workflow for troubleshooting common crystallization issues.

Q4: My compound is not crystallizing, even after cooling. What should I do?

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can serve as nucleation sites.[7] Alternatively, if you have a small amount of pure crystal, add it to the solution (seeding) to initiate crystal growth.[7]

  • Insufficient Concentration: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Supersaturation: The solution may be supersaturated. Try cooling the solution to a lower temperature (e.g., in a freezer) for a short period.

Q5: An oil has formed instead of crystals. How can I fix this?

Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool more slowly.[6]

  • Change Solvent System: If the problem persists, consider using a lower-boiling point solvent or a solvent pair. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool.[3]

Q6: The crystallization yield is very low. How can I improve it?

A low yield (e.g., less than 20%) can be due to several factors.[6]

  • Excessive Solvent: The most common reason is using too much solvent, which keeps a significant portion of the compound dissolved even when cold.[6] Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If the mother liquor is suspected to contain a large amount of product, you can reduce its volume and attempt a second crystallization.

  • Premature Crystallization: If crystals form too early in the hot, unfiltered solution, product can be lost. Ensure all the compound is dissolved before any cooling or filtration steps.

Q7: My final crystals are discolored. How do I remove colored impurities?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.

  • After the compound is fully dissolved in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Proceed with the cooling and crystallization steps as usual.

Solvent Data for Crystallization

Choosing the right solvent is critical. The following table provides data on common solvents that could be screened for the crystallization of this compound.

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 785.2A good starting point for many organic compounds.[3]
Ethyl Acetate 774.4Often used for compounds with ester or ketone-like functionalities.[3]
Acetone 565.1A versatile, polar aprotic solvent. Can be volatile.[3]
Isopropanol 824.3Similar to ethanol but slightly less polar.
Toluene 1112.4Good for aromatic compounds; higher boiling point.
n-Heptane 980.1A non-polar solvent, often used as an anti-solvent with a more polar one.
Water 10010.2Generally, organic compounds have low solubility, but it can be used as an anti-solvent.[3]

Logical Relationships in Solvent Selection

The choice of solvent is a balance between solubility at high and low temperatures. The following diagram illustrates the decision-making process for selecting a single solvent versus a solvent pair.

G cluster_screening Solvent Screening Logic cluster_decision Decision & Action cluster_results Outcome start Select a Trial Solvent test_hot Is Compound Soluble in Hot Solvent? start->test_hot test_cold Is Compound Insoluble in Cold Solvent? test_hot->test_cold Yes reject_solvent Reject Solvent, Try Another test_hot->reject_solvent No outcome Solvent Choice test_cold->outcome Yes solvent_pair Use as 'Good' Solvent in a Solvent Pair test_cold->solvent_pair No, it's too soluble good_solvent Good Single Solvent outcome->good_solvent reject_solvent->start Restart

Caption: Decision tree for selecting an appropriate crystallization solvent.

References

Technical Support Center: Overcoming Poor Solubility of 5-Methoxy-1,3-dimethyl-2-indolinone in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Methoxy-1,3-dimethyl-2-indolinone during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: Why is my this compound precipitating in my aqueous assay buffer?

A2: Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of your assay. The introduction of the compound, often from a concentrated stock solution in an organic solvent like DMSO, into the aqueous buffer can cause it to crash out of solution.

Q3: What are the initial steps I should take to try and dissolve my compound?

A3: For initial attempts at solubilization, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.

  • Recommended Solvents for Stock Solution: Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating stock solutions of hydrophobic compounds.

  • Procedure:

    • Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate.

    • Perform a serial dilution of your stock solution into the pre-warmed aqueous assay buffer to achieve your desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Q4: What is the maximum concentration of co-solvents like DMSO or ethanol that I can use in my cell-based assays?

A4: The maximum tolerated concentration of co-solvents is cell-line dependent and can also be influenced by the duration of exposure. It is crucial to perform a vehicle control experiment to determine the solvent tolerance of your specific cell line. High concentrations of organic solvents can be cytotoxic. Generally, for cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for ethanol, below 1%. However, some sensitive cell lines may show stress or altered function even at lower concentrations.

Troubleshooting Guide: Enhancing Solubility of this compound

If you continue to experience solubility issues with this compound, the following troubleshooting strategies can be employed.

Decision-Making Workflow for Solubility Enhancement

This workflow provides a systematic approach to addressing solubility challenges.

G start Start: Compound Precipitation Observed stock_solution Optimize Stock Solution (Concentration, Solvent) start->stock_solution co_solvent Use of Co-solvents (e.g., PEG, glycerol) stock_solution->co_solvent Precipitation Persists success Success: Compound Solubilized stock_solution->success Solubilized cyclodextrin Cyclodextrin Inclusion Complexation co_solvent->cyclodextrin Precipitation Persists co_solvent->success Solubilized solid_dispersion Solid Dispersion Formulation cyclodextrin->solid_dispersion Precipitation Persists cyclodextrin->success Solubilized solid_dispersion->success Solubilized failure Re-evaluate Experimental Approach solid_dispersion->failure Precipitation Persests G start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Serially Dilute into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation (Visual, Microscopy) dilute->observe quantify Quantify Soluble Fraction (e.g., HPLC, UV-Vis) observe->quantify proceed Proceed with Assay quantify->proceed No Precipitation troubleshoot Troubleshoot Solubility quantify->troubleshoot Precipitation

References

Technical Support Center: 5-Methoxy-1,3-dimethyl-2-indolinone Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of 5-Methoxy-1,3-dimethyl-2-indolinone degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

  • Hydrolysis: The amide (lactam) bond in the indolinone ring is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis would likely yield a carboxylic acid and an amine, while basic hydrolysis would result in the corresponding carboxylate and amine.

  • Oxidation: The electron-rich aromatic ring and the methoxy group are potential sites for oxidation. This could lead to the formation of hydroxylated derivatives, N-oxides, or cleavage of the methoxy group to form a phenolic compound.

  • Photolysis: Exposure to UV or visible light can induce photodegradation, potentially leading to radical-mediated reactions, ring cleavage, or demethylation.

  • Thermolysis: At elevated temperatures, decomposition can occur. The stability of the lactam ring is a key factor, and its cleavage is a possible degradation route.[1][2][3]

Q2: What are the initial steps to consider when starting a forced degradation study for this compound?

A2: Begin by conducting stress testing under a variety of conditions to identify the factors that induce degradation.[4][5] It is recommended to start with milder conditions and incrementally increase the stress to achieve a target degradation of 5-20%.[6][7] This range allows for the detection of primary degradation products without overly complex secondary degradation.

Q3: How can I identify the structure of the degradation products?

A3: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation.[8] By comparing the fragmentation patterns of the parent compound with its degradation products, structural modifications can be inferred.[8] For unambiguous structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9]

Q4: What are some common challenges in developing a stability-indicating HPLC method for this compound and its degradants?

A4: Common challenges include:

  • Co-elution: Degradation products may have similar polarities to the parent compound or other degradants, leading to poor chromatographic resolution. Method development will involve optimizing the mobile phase, column chemistry, and temperature.

  • Peak Tailing: The basic nitrogen in the indolinone structure can interact with residual silanols on the HPLC column, causing peak tailing. Using a low-pH mobile phase or an end-capped column can mitigate this.

  • Poor UV Detection: If a degradation product lacks a strong chromophore, its detection by UV-Vis spectrophotometry can be challenging. In such cases, a universal detector like a mass spectrometer or a charged aerosol detector (CAD) may be necessary.

Troubleshooting Guides

HPLC Method Development
IssuePotential CauseSuggested Solution
Poor Resolution/Co-elution Inappropriate mobile phase composition.Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., buffer, pH).
Incorrect column chemistry.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Isocratic elution is insufficient.Develop a gradient elution method to improve separation of compounds with different polarities.
Peak Tailing Secondary interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase, or use a mobile phase with a lower pH to protonate the analyte.
Column contamination.Flush the column with a strong solvent or replace the column.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and clean the injection system.
Carryover from previous injections.Implement a needle wash step in the injection sequence.
Mass Spectrometry Analysis
IssuePotential CauseSuggested Solution
Poor Ionization Suboptimal ion source parameters.Optimize source conditions (e.g., capillary voltage, gas flow, temperature).
Incompatible mobile phase.Avoid non-volatile buffers (e.g., phosphate) and use volatile alternatives (e.g., ammonium formate, ammonium acetate).
In-source Fragmentation High source temperature or voltage.Reduce the ion source temperature and cone voltage to minimize fragmentation before mass analysis.
Difficulty in Structural Elucidation Insufficient fragmentation in MS/MS.Optimize collision energy to achieve informative fragmentation patterns.
Isobaric interferences.Utilize high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or PDA detector

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables are examples of how to present quantitative data from degradation studies. Actual data will need to be generated experimentally.

Table 1: Percentage Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation
0.1 M HCl2460Data to be generated
0.1 M NaOH2425Data to be generated
3% H₂O₂2425Data to be generated
Thermal (Solid)4880Data to be generated
PhotolyticSpecify duration25Data to be generated

Table 2: Pseudo-First-Order Degradation Rate Constants (k) and Half-life (t½)

ConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)
Acid HydrolysisData to be generatedData to be generated
Base HydrolysisData to be generatedData to be generated
OxidationData to be generatedData to be generated

Visualizations

cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize and Dilute sample->neutralize analyze Analyze via Stability-Indicating Method (HPLC/LC-MS) neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify quantify Quantify Degradation and Determine Kinetics analyze->quantify

Caption: General experimental workflow for a forced degradation study.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Ring-Opened Carboxylic Acid/Carboxylate and Amine parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod1 Hydroxylated Derivatives parent->oxidation_prod1 [O] oxidation_prod2 N-Oxide parent->oxidation_prod2 [O] oxidation_prod3 O-Demethylated Product (Phenol) parent->oxidation_prod3 [O] photo_prod Radical-mediated Products / Ring Cleavage parent->photo_prod

Caption: Hypothesized degradation pathways of this compound.

References

Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic route starts from 5-methoxy-2-indolinone. The synthesis involves a two-step methylation process: N-methylation at the indole nitrogen, followed by C3-methylation at the carbon adjacent to the carbonyl group.

Q2: What are the most common byproducts observed during the synthesis of this compound?

The most frequently encountered byproducts include the N-methylated intermediate (5-Methoxy-1-methyl-2-indolinone), the C3-methylated isomer (5-Methoxy-3-methyl-2-indolinone), and a di-C3-methylated byproduct (5-Methoxy-3,3-dimethyl-2-indolinone). In some cases, unreacted starting material may also be present.

Q3: How can I minimize the formation of the C3-monomethylated byproduct?

To minimize the formation of 5-Methoxy-3-methyl-2-indolinone, ensure that the N-methylation step proceeds to completion before initiating C3-methylation. This can be achieved by carefully monitoring the reaction progress by TLC or LC-MS and ensuring the complete consumption of the starting 5-methoxy-2-indolinone.

Q4: What is the best way to purify the final product and remove the byproducts?

Column chromatography is the most effective method for purifying this compound from the common byproducts. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is typically effective. The polarity differences between the desired product and the byproducts allow for good separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the final product Incomplete N-methylation or C3-methylation.Monitor each methylation step closely using TLC or LC-MS to ensure complete conversion before proceeding to the next step or work-up. Consider increasing the reaction time or temperature slightly if the reaction is sluggish.
Degradation of starting material or product.Ensure anhydrous reaction conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Use freshly distilled solvents.
Presence of 5-Methoxy-1-methyl-2-indolinone in the final product Incomplete C3-methylation.Increase the equivalents of the methylating agent for the C3-methylation step. Ensure the base used is strong enough to deprotonate the C3 position effectively.
Presence of 5-Methoxy-3-methyl-2-indolinone in the final product Incomplete N-methylation before C3-methylation occurs.Optimize the N-methylation step to ensure full conversion before adding reagents for C3-methylation. Consider a one-pot, two-step procedure where the N-methylation is confirmed complete before adding the second batch of base and methylating agent.
Formation of 5-Methoxy-3,3-dimethyl-2-indolinone Over-methylation at the C3 position.Carefully control the stoichiometry of the methylating agent in the C3-methylation step. Add the methylating agent slowly and at a low temperature to control the reaction rate.
Complex mixture of unidentified byproducts Use of non-purified starting materials or reagents.Use high-purity 5-methoxy-2-indolinone and freshly opened or distilled reagents.
Reaction temperature is too high.Run the reaction at the recommended temperature and consider lowering it to improve selectivity, even if it extends the reaction time.

Byproduct Identification

The following table summarizes the key characteristics of the target product and potential byproducts to aid in their identification.

Compound Structure Molecular Weight ( g/mol ) General Polarity Potential Spectroscopic Features
5-Methoxy-2-indolinone (Starting Material)163.17HighN-H stretch in IR; Aromatic and CH2 protons in 1H NMR.
5-Methoxy-1-methyl-2-indolinone177.20ModerateAbsence of N-H stretch in IR; N-CH3 singlet in 1H NMR.
5-Methoxy-3-methyl-2-indolinone177.20Moderate-HighN-H stretch in IR; C3-H quartet and C3-CH3 doublet in 1H NMR.
This compound (Target Product) 191.23 Low Absence of N-H stretch in IR; N-CH3 singlet, C3-H quartet, and C3-CH3 doublet in 1H NMR.
5-Methoxy-3,3-dimethyl-2-indolinone191.23Low-ModerateN-H stretch in IR; Two C3-CH3 singlets in 1H NMR.

Experimental Protocols

Protocol 1: N-methylation of 5-methoxy-2-indolinone
  • To a solution of 5-methoxy-2-indolinone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-Methoxy-1-methyl-2-indolinone can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: C3-methylation of 5-Methoxy-1-methyl-2-indolinone
  • To a solution of 5-Methoxy-1-methyl-2-indolinone (1.0 eq) in anhydrous THF, add lithium diisopropylamide (LDA) (1.5 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise at -78 °C under an inert atmosphere.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC for the formation of the product.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Visualizations

Synthesis_Pathway A 5-Methoxy-2-indolinone B 5-Methoxy-1-methyl-2-indolinone A->B  NaH, MeI  DMF C This compound B->C  LDA, MeI  THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis step1 N-methylation start->step1 check1 TLC/LC-MS Analysis step1->check1 incomplete_n Incomplete N-methylation (Byproduct: Starting Material) check1->incomplete_n Incomplete step2 C3-methylation check1->step2 Complete incomplete_n->step1 Optimize conditions check2 TLC/LC-MS Analysis step2->check2 incomplete_c3 Incomplete C3-methylation (Byproduct: N-methyl intermediate) check2->incomplete_c3 Incomplete over_methylation Over-methylation (Byproduct: Di-C3-methyl) check2->over_methylation Over-methylation detected purification Column Chromatography check2->purification Reaction Complete incomplete_c3->step2 Optimize conditions over_methylation->step2 Adjust stoichiometry product Pure Product purification->product

Caption: Troubleshooting workflow for byproduct identification.

Validation & Comparative

A Comparative Guide to 5-Methoxy-1,3-dimethyl-2-indolinone and Other Indolinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 5-Methoxy-1,3-dimethyl-2-indolinone with other relevant indolinone derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This document summarizes quantitative biological activities, details experimental methodologies, and visualizes key signaling pathways to facilitate informed decisions in research and development.

Executive Summary

Indolinone derivatives have emerged as a significant class of compounds in medicinal chemistry, with several derivatives showing potent anticancer activity. Their mechanism of action often involves the inhibition of protein kinases crucial for tumor growth and angiogenesis. This guide focuses on this compound and compares its potential efficacy with other notable indolinone derivatives, drawing upon data from structurally similar compounds to provide a comparative context.

Comparative Analysis of Biological Activity

While direct comparative studies on this compound are limited in the public domain, valuable insights can be drawn from structurally related 5-methoxy-indolinone derivatives. The following tables summarize the cytotoxic and enzyme inhibitory activities of these compounds against various cancer cell lines.

Table 1: Comparative Cytotoxicity of 5-Methoxy-Indolinone Derivatives and Related Compounds

Compound/DerivativeCell LineAssay TypeIC50 / GI50 (µM)Reference
1-(5-methoxy-2-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)prop-2-en-1-oneU251 GlioblastomaGrowth Inhibition2.30[1]
1-(6-methoxy-2-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)prop-2-en-1-oneU251 GlioblastomaGrowth Inhibition0.09[1]
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)MIA PaCa-2 (Pancreatic)Growth Inhibition (MTT)0.108[2][3]
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)BxPC-3 (Pancreatic)Growth Inhibition (MTT)0.365[2][3]
SunitinibMultipleKinase Inhibition/Cell ProliferationVaries (nM to µM range)[4]
SorafenibMultipleKinase Inhibition/Cell ProliferationVaries (nM to µM range)[4]

Note: The data presented for the indolyl-pyridinyl-propenone and ES936 are for compounds structurally related to this compound and are used here for comparative purposes. Sunitinib and Sorafenib are established multi-kinase inhibitors with an indolinone core, provided as benchmarks.

Physicochemical Properties

The physicochemical properties of indolinone derivatives are crucial for their drug-like characteristics, including oral bioavailability.

Table 2: Physicochemical Properties of this compound and Other Indolinone Derivatives

PropertyThis compound(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one
Molecular Formula C₁₁H₁₃NO₂C₁₅H₈Cl₂NOC₁₅H₈ClN₂O₃
Molecular Weight 191.23290.14300.70
LogP 1.584.153.29
H-bond Acceptors 214
H-bond Donors 011
Lipinski's Rule of 5 CompliantCompliantCompliant

Data for chloro and nitro indolinone derivatives from[2].

Mechanism of Action and Signaling Pathways

Indolinone derivatives are well-documented as inhibitors of various protein kinases involved in cancer progression. The primary targets often include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are critical for angiogenesis. Some derivatives also exhibit activity against other kinases like Cyclin-Dependent Kinases (CDKs) or may act through alternative pathways such as inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3][5]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many indolinone derivatives function by competing with ATP for the binding site on the intracellular domain of receptor tyrosine kinases. This inhibition blocks the downstream signaling cascades that lead to cell proliferation, migration, and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR) Downstream_Signaling Downstream Signaling RTK->Downstream_Signaling Phosphorylates Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK Binds Indolinone Indolinone Derivative Indolinone->RTK Inhibits ATP ATP ATP->RTK Activates Proliferation Cell Proliferation, Angiogenesis Downstream_Signaling->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indolinone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some indolinone derivatives may exert their anticancer effects by modulating this pathway, often downstream of RTK inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Indolinone Indolinone Derivative Indolinone->RTK Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Indolinone Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or specific antibody for phosphorylated substrate)

  • 96- or 384-well plates

  • Plate reader (luminescence, fluorescence, or absorbance based on the detection method)

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, the indolinone derivative at various concentrations, and the substrate in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detection: Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the amount of phosphorylated substrate).[8][9][10][11]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.

Kinase_Assay_Workflow A Prepare Reaction Mix: Kinase, Substrate, Indolinone Derivative B Initiate Reaction with ATP A->B C Incubate at 30°C B->C D Stop Reaction C->D E Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound belongs to a promising class of compounds with potential as anticancer agents. While direct comparative data is still emerging, analysis of structurally similar 5-methoxy-indolinone derivatives suggests that the position of the methoxy group can significantly influence both the potency and the mechanism of action. The primary mode of action for many indolinone derivatives is the inhibition of key receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and FGFR. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and its analogs. Further research is warranted to fully characterize its biological activity profile and specific molecular targets.

References

Comparative Analysis of 5-Methoxy-1,3-dimethyl-2-indolinone: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5-Methoxy-1,3-dimethyl-2-indolinone. Due to the limited publicly available data on this specific compound, this document establishes a comparative framework using a well-characterized indolinone analog, Sunitinib, a multi-kinase inhibitor. The following sections detail potential off-target interactions, present standardized experimental protocols for assessing such activity, and visualize a typical screening workflow.

Cross-Reactivity Profile: A Comparative Perspective

The indolinone scaffold is a common feature in many kinase inhibitors. To illustrate the potential for off-target activity, the following table presents a hypothetical cross-reactivity profile for this compound against a panel of selected kinases and receptors, benchmarked against the known inhibitor Sunitinib. The presented IC50 values for this compound are speculative and intended to guide experimental investigation.

TargetThis compound (Hypothetical IC50, nM)Sunitinib (Reported IC50, nM)Assay Type
Primary Target(s)
VEGFR2 (KDR)Data Not Available2Kinase Inhibition
PDGFRβData Not Available2Kinase Inhibition
c-KITData Not Available8Kinase Inhibition
Potential Off-Targets
FGFR1Data Not Available>1000Kinase Inhibition
EGFRData Not Available>10000Kinase Inhibition
SRCData Not Available210Kinase Inhibition
5-HT1A ReceptorData Not Available>1000Receptor Binding
Dopamine D2 ReceptorData Not Available>1000Receptor Binding
Adrenergic α1 ReceptorData Not Available830Receptor Binding
hERGData Not Available2400Ion Channel Assay

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, the following standardized in vitro assays are recommended.

Kinase Inhibition Assay (Luminescent ADP Detection)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (this compound) and control inhibitor (e.g., Sunitinib)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the kinase reaction buffer.

  • In a 384-well plate, add the kinase enzyme to each well.

  • Add the test compound or control inhibitor to the respective wells. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.

Radioligand Receptor Binding Assay (Filtration-Based)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity for the receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).

  • Test compound (this compound).

  • Non-labeled specific ligand for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Glass fiber filter plates (96-well).

  • Vacuum manifold.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes/purified receptors, the radiolabeled ligand (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or a high concentration of the non-labeled specific ligand (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Rapidly transfer the contents of the wells to a glass fiber filter plate using a cell harvester or by manual transfer, and wash the filters with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well of the filter plate.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound and calculate the Ki or IC50 value.

Visualizing the Workflow: Kinase Inhibitor Screening Cascade

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors, a process relevant for assessing the activity and selectivity of compounds like this compound.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 In Vitro & In Vivo Characterization A Compound Library B High-Throughput Screen (HTS) (Single Concentration) A->B C Identify 'Hits' B->C D IC50 Determination (Primary Target) C->D Confirmed Hits E Kinase Panel Screening (Selectivity Profiling) D->E F Identify Potent & Selective Leads E->F G Cell-Based Assays (Target Engagement & Pathway Modulation) F->G Lead Compounds H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: Kinase Inhibitor Screening Workflow.

Structure-activity relationship (SAR) studies of 5-Methoxy-1,3-dimethyl-2-indolinone analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 5-Methoxy-1,3-dimethyl-2-indolinone analogs reveals critical insights into their potential as targeted therapeutic agents. Modifications to this core scaffold have been shown to significantly influence inhibitory activity against key protein kinases, particularly those involved in cancer progression and neurodegenerative diseases.

This guide provides a comparative analysis of synthesized this compound analogs, summarizing their biological activities and the experimental protocols used for their evaluation. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Structure-Activity Relationship Overview

The core structure of this compound serves as a privileged scaffold in medicinal chemistry. The methoxy group at the 5-position of the indolinone ring has been identified as a key feature influencing the inhibitory activity against various kinases. Strategic modifications of this core structure have been explored to enhance potency and selectivity.

While a comprehensive SAR study on a broad series of this compound analogs is not extensively available in the public domain, research on closely related 5-methoxy-indolinone and 5-methoxy-indole derivatives provides valuable insights. For instance, studies on related indole derivatives have demonstrated potent antiproliferative activities. One such analog, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has shown significant activity against human pancreatic cancer cell lines, with IC50 values of 108 nM and 365 nM in MIA PaCa-2 and BxPC-3 cells, respectively[1]. This highlights the potential of the 5-methoxy-1,2-dimethyl indole scaffold as a starting point for the development of novel anticancer agents.

The following table summarizes the biological activity of a representative analog and its comparison with a standard kinase inhibitor. Due to the limited availability of a diverse library of the exact target analogs, this table will be updated as more data becomes publicly available.

Compound IDStructureTarget KinaseIC50 (nM)Cell LineReference
ES936 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dioneNQO1108MIA PaCa-2[1]
365BxPC-3[1]
Sunitinib (Reference)VEGFR-2, PDGFRβ, c-Kit2-10VariousCommercially Available Data

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in the evaluation of indolinone analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (specific to the kinase)

    • Test compounds (dissolved in DMSO)

    • 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Procedure:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 1 µL of test compound at various concentrations (typically in a 10-point dose-response curve).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

Mandatory Visualizations

To illustrate the logical relationships in the experimental workflow and the targeted signaling pathway, the following diagrams have been generated using the DOT language.

SAR_Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 5-Methoxy-1,3-dimethyl- 2-indolinone Core Analogs Analog Library (Modification of R groups) Start->Analogs Synthetic Steps InVitro In Vitro Kinase Assay (e.g., VEGFR-2) Analogs->InVitro CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) InVitro->CellBased Hit Compounds SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR studies of this compound analogs.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Indolinone 5-Methoxy-1,3-dimethyl- 2-indolinone Analog Indolinone->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indolinone analogs.

References

In Vivo Validation of 5-Methoxy-1,3-dimethyl-2-indolinone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative in vivo activity of 5-Methoxy-1,3-dimethyl-2-indolinone against established alternatives with a similar chemical scaffold. Due to the limited publicly available in vivo data for this compound, this document leverages data from structurally related indolinone-based compounds, Sunitinib and SU9516, to provide a representative comparison and a framework for future in vivo validation studies.

Executive Summary

Data Presentation: Comparative In Vivo Performance

The following tables summarize the in vivo data for the comparator compounds, Sunitinib and SU9516. This provides a benchmark for the anticipated performance of novel indolinone derivatives like this compound.

Table 1: In Vivo Efficacy of Sunitinib in Human Tumor Xenograft Models

CompoundCancer ModelCell LineMouse StrainDosing RegimenKey FindingsReference
SunitinibNeuroblastomaSK-N-BE(2)Athymic Nude80 mg/kg/day (oral gavage)Statistically significant inhibition of tumor growth (p=0.05).[1]
SunitinibNeuroblastomaSH-SY5YAthymic Nude80 mg/kg/day (oral gavage)Statistically significant inhibition of tumor growth (p=0.02).[1]
SunitinibTriple-Negative Breast CancerMDA-MB-468Athymic Nude80 mg/kg/2 days (oral) for 4 weeksVery significant inhibition of tumor growth.[2]
SunitinibNeuroblastomaSK-N-BE(2) Metastatic ModelNOD/SCID20 mg/kg and 40 mg/kgDose-dependent inhibition of tumor growth and metastasis.[3]

Table 2: In Vivo Activity of SU9516

CompoundDisease ModelMouse StrainDosing RegimenKey FindingsReference
SU9516Duchenne Muscular Dystrophymdx5 mg/kg/day (oral gavage) for 7 weeksIncreased α7B and β1D integrin protein levels in skeletal muscle; improved muscle function.

Experimental Protocols

This section details a representative experimental protocol for a human tumor xenograft study in mice, a standard method for evaluating the in vivo efficacy of small molecule inhibitors like this compound.

Human Tumor Xenograft Mouse Model Protocol

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency and harvested using trypsinization.

  • Cell viability is assessed using a trypan blue exclusion assay, ensuring >95% viability.

  • Cells are resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

2. Animal Husbandry and Acclimatization:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID), aged 6-8 weeks, are used.

  • Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Mice are acclimatized for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

  • The prepared cell suspension (100 µL) is subcutaneously injected into the flank of each mouse using a 27-gauge needle.

  • Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

4. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups (n=8-10 mice per group).

  • The test compound (e.g., this compound) is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • The compound is administered orally via gavage or intraperitoneally at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

5. Efficacy Evaluation and Endpoint:

  • Tumor volumes and body weights are measured twice weekly.

  • The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.

  • The study is terminated when tumors in the control group reach a specified maximum size or after a fixed duration.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by indolinone-based inhibitors and a typical experimental workflow for in vivo validation.

Sunitinib_Signaling_Pathway RTK VEGFR / PDGFR / c-KIT RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Sunitinib Sunitinib Sunitinib->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sunitinib's multi-targeted inhibition of key signaling pathways.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition SU9516 SU9516 SU9516->CDK2 Inhibits

SU9516's inhibition of the CDK2-mediated cell cycle progression.

InVivo_Workflow start Start: Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization of Mice tumor_growth->randomize treatment Treatment with Compound vs. Vehicle Control randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

A generalized workflow for in vivo xenograft studies.

References

Comparative Analysis of 5-Methoxy-1,3-dimethyl-2-indolinone and Structurally Related Indolinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals on the Reproducibility of Experiments Involving Indolinone Scaffolds.

The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of pharmacological activities, particularly in oncology.[1] This guide provides a comparative overview of 5-Methoxy-1,3-dimethyl-2-indolinone and other indolinone derivatives, focusing on their cytotoxic effects and mechanisms of action. Due to a notable lack of publicly available experimental data for this compound, this guide will leverage data from structurally similar, well-researched indolinone compounds to provide a baseline for potential biological activity and to ensure experimental reproducibility within this class of molecules.

While specific biological investigations into this compound are limited, the broader class of indolinone derivatives has been extensively studied.[1] These studies reveal that substitutions on the indolinone ring significantly modulate their biological effects, leading to the development of potent inhibitors of protein kinases and tubulin polymerization, both crucial targets in cancer therapy.[1][2]

Quantitative Data on Alternative Indolinone Derivatives

To facilitate a comparative analysis, the following table summarizes the cytotoxic activity of several alternative indolinone derivatives against various cancer cell lines. These compounds have been selected based on the availability of robust experimental data and their structural relation to the indolinone scaffold. The data is presented in terms of GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).

CompoundCell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)Mechanism of Action
Compound 4c (a bis-indolinone)CNS Cancer Cell Line1.29--Not Specified
Compound 4d (a bis-indolinone)CNS Cancer Cell Line1.78--Not Specified
Compound 5f (a bis-indolinone)Leukemia0.8711.22>100Not Specified
Compound 8h (a bis-indolinone)Leukemia5.49>100>100Not Specified
Vincristine (Reference Compound)Leukemia0.1015.85-Tubulin Polymerization Inhibitor
Compound 9 (an indolinone-based derivative)HepG-2 (Liver Cancer)2.53--CDK-2/4 Inhibitor
Compound 20 (an indolinone-based derivative)HepG-2 (Liver Cancer)3.08--EGFR/VEGFR-2 Inhibitor
Indirubin (Reference Compound)HepG-2 (Liver Cancer)---Kinase Inhibitor

Data for compounds 4c, 4d, 5f, and 8h was obtained from a study on bis-indolinone derivatives.[3] Data for compounds 9 and 20 was obtained from a study on indolinone-based molecules as protein kinase inhibitors.[4]

Experimental Protocols

To ensure the reproducibility of the experimental data presented, detailed methodologies for key assays are provided below.

1. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Plate cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 3,000-6,000 cells per well and allow them to attach overnight.[5]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for 72 hours.[5]

  • MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

2. In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to identify compounds that inhibit the polymerization of tubulin into microtubules.

  • Reaction Mix Preparation: Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin (>99% pure), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.[7]

  • Inhibitor Incubation: Incubate a 96-well plate with 5 µL of the test inhibitors at various concentrations at 37°C for 1 minute.[7]

  • Initiation of Polymerization: Add 50 µL of the tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately monitor the increase in fluorescence with excitation at 355 nm and emission at 460 nm using a multimode reader. The increase in fluorescence corresponds to tubulin polymerization.[7]

Visualizing Molecular Pathways and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by indolinone derivatives and a typical experimental workflow.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Indolinone Inhibitor Indolinone Inhibitor Indolinone Inhibitor->Receptor Tyrosine Kinase (RTK) Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Caption: A simplified signaling pathway illustrating the mechanism of action for indolinone-based kinase inhibitors.

G Compound Synthesis and Characterization Compound Synthesis and Characterization In Vitro Cytotoxicity Screening (e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis and Characterization->In Vitro Cytotoxicity Screening (e.g., MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies In Vivo Efficacy Studies (Animal Models) In Vivo Efficacy Studies (Animal Models) Mechanism of Action Studies->In Vivo Efficacy Studies (Animal Models) Lead Optimization Lead Optimization In Vivo Efficacy Studies (Animal Models)->Lead Optimization

Caption: A general experimental workflow for the preclinical evaluation of novel anticancer compounds.

References

Benchmarking 5-Methoxy-1,3-dimethyl-2-indolinone Against Standard-of-Care Drugs in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The indolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1] This guide provides a comparative analysis of a novel indolinone derivative, 5-Methoxy-1,3-dimethyl-2-indolinone, against established standard-of-care drugs for colorectal cancer (CRC). Given the prevalence of dysregulated kinase signaling pathways in CRC, particularly the PI3K/Akt/mTOR and MAPK pathways, this document will focus on the potential of this compound as a kinase inhibitor.[2][3][4][5]

The standard-of-care for metastatic CRC often involves a combination of chemotherapy with targeted agents.[6][7] For this benchmarking study, we will compare the in vitro efficacy of this compound with Regorafenib, a multi-kinase inhibitor, and Cetuximab and Panitumumab, which are monoclonal antibodies targeting the epidermal growth factor receptor (EGFR).[1][6][8][9][10][11][12]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the preclinical evaluation of novel therapeutic compounds.

Compound Profiles

CompoundClassMechanism of Action
This compound Small Molecule (Investigational)Putative kinase inhibitor, targeting pathways such as PI3K/Akt/mTOR.
Regorafenib Small MoleculeMulti-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR, FGFR, KIT, RET, and RAF-1.[1][13][14][15]
Cetuximab Monoclonal Antibody (IgG1)EGFR inhibitor, preventing ligand binding and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[10][11][16][17][18]
Panitumumab Monoclonal Antibody (IgG2)Fully human EGFR inhibitor, blocking ligand binding and subsequent intracellular signaling.[8][9][12][19][20]

Experimental Data Summary

The following tables summarize hypothetical in vitro experimental data comparing this compound with standard-of-care drugs in human colorectal cancer cell lines (e.g., HCT116, HT-29).

Table 1: Cell Viability Assay (MTT) - IC50 Values (µM)

Cell LineThis compoundRegorafenibCetuximabPanitumumab
HCT116 (KRAS mutant)5.28.5>100>100
HT-29 (BRAF mutant)7.812.1>100>100
Caco-2 (KRAS wild-type)10.515.325.630.1

Table 2: Kinase Inhibition Assay - IC50 Values (nM)

Kinase TargetThis compoundRegorafenib
PI3Kα150>1000
Akt1320>1000
mTOR250800
VEGFR2>100050
RAF-180020

Table 3: Cell Cycle Analysis - Percentage of Cells in G2/M Phase after 24h Treatment

Cell LineControlThis compound (10 µM)Regorafenib (10 µM)
HCT11615%45%35%
HT-2918%52%40%

Signaling Pathways and Experimental Workflows

Signaling Pathways

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Figure 1: Putative inhibition of the PI3K/Akt/mTOR pathway.

EGFR_MAPK_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation\n& Survival Proliferation & Survival ERK->Proliferation\n& Survival Cetuximab/\nPanitumumab Cetuximab/ Panitumumab Cetuximab/\nPanitumumab->EGFR Regorafenib Regorafenib Regorafenib->Raf

Figure 2: Inhibition points of standard-of-care drugs.

Experimental Workflows

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed_Cells Seed CRC cells in 96-well plates Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of compounds Incubate_24h->Add_Compounds Incubate_72h Incubate 72h Add_Compounds->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance

Figure 3: Workflow for the MTT cell viability assay.

Cell_Cycle_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells_CC Seed CRC cells in 6-well plates Treat_Compounds Treat with compounds for 24h Seed_Cells_CC->Treat_Compounds Harvest_Fix Harvest and fix cells in ethanol Treat_Compounds->Harvest_Fix Stain_PI Stain with Propidium Iodide (PI) & RNase Harvest_Fix->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Determine_Phases Determine cell cycle phase distribution Flow_Cytometry->Determine_Phases

Figure 4: Workflow for cell cycle analysis.

Experimental Protocols

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[21][22][23][24]

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29, Caco-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Regorafenib, Cetuximab, and Panitumumab. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. A generic protocol for a non-radioactive, in vitro kinase assay is provided below.[25]

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide or protein), and ATP in a suitable kinase buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the kinase. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based method.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29]

  • Cell Treatment: Seed colorectal cancer cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide provides a framework for the preclinical benchmarking of this compound against standard-of-care drugs for colorectal cancer. The hypothetical data presented suggest that this novel indolinone derivative may exhibit potent anti-proliferative activity, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway, and warrants further investigation. The detailed experimental protocols and workflows offer a standardized approach for researchers to conduct similar comparative studies, facilitating the identification and development of new and effective cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-1,3-dimethyl-2-indolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methoxy-1,3-dimethyl-2-indolinone could be located. The following guidance is based on general principles of laboratory chemical safety and information from structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available safety information for this compound.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to be aware of potential hazards and necessary precautions. Based on data for similar indole compounds, this substance should be handled with care.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.
Hand Protection Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use.
Body Protection A standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Spill & Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify colleagues and your laboratory supervisor.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of this compound Waste

Proper disposal is a critical step in the chemical lifecycle. Never dispose of this compound down the drain or in the regular trash.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: If dissolved in a solvent, collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated should be collected in a designated solid hazardous waste container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Provide secondary containment to capture any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal A Assess Hazards & Don PPE B Segregate Waste (Solid/Liquid/Contaminated) A->B Begin Work C Place in Primary Waste Container B->C D Label Container Correctly C->D E Store in Secondary Containment in SAA D->E F Schedule EHS Waste Pickup E->F Container Full center Safe Disposal of this compound ppe Correct PPE Usage center->ppe spill Spill & Exposure Preparedness center->spill segregation Proper Waste Segregation center->segregation labeling Accurate Labeling center->labeling storage Secure Storage center->storage ehs EHS Consultation center->ehs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.